molecular formula C21H20N4O2S3 B11678917 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide

Cat. No.: B11678917
M. Wt: 456.6 g/mol
InChI Key: HYTSDYZLULMJNI-WSDLNYQXSA-N
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Description

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide involves multiple steps. The general synthetic route includes the formation of the thiadiazole ring, followed by the introduction of the benzylsulfanyl group and the acetohydrazide moiety. The reaction conditions typically involve the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid or sulfuric acid. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiadiazole ring or the benzylsulfanyl group.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles like amines or thiols can replace the sulfanyl group.

    Condensation: The acetohydrazide moiety can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for developing new antibiotics.

    Medicine: Preliminary studies suggest that it may have anticancer properties, and it is being investigated for its potential use in cancer therapy.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or protein synthesis. The exact molecular pathways involved are still under investigation, but docking studies and in vitro assays have provided insights into its potential targets .

Comparison with Similar Compounds

Similar compounds to 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide include other thiadiazole derivatives and compounds with similar functional groups. Some examples are:

  • **2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide
  • **2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide

These compounds share similar structural features but may differ in their biological activities and chemical reactivity.

Properties

Molecular Formula

C21H20N4O2S3

Molecular Weight

456.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H20N4O2S3/c1-2-7-16-10-6-11-17(19(16)27)12-22-23-18(26)14-29-21-25-24-20(30-21)28-13-15-8-4-3-5-9-15/h2-6,8-12,27H,1,7,13-14H2,(H,23,26)/b22-12+

InChI Key

HYTSDYZLULMJNI-WSDLNYQXSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)O

Origin of Product

United States

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